Acetylisoniazid is a major metabolite of Isoniazid, an anti-tuberculosis drug. It plays a crucial role in understanding the metabolism and pharmacokinetics of Isoniazid in the human body. Acetylisoniazid serves as a marker for monitoring Isoniazid metabolism and classifying individuals as slow or rapid inactivators of Isoniazid. Its presence in biological samples helps researchers understand the metabolic pathways of Isoniazid, particularly in the context of genetic polymorphism in the N-acetyltransferase 2 (NAT2) enzyme.
Acetylisoniazid is classified as an antitubercular agent and a metabolite of isoniazid. It falls under the category of hydrazine derivatives, sharing structural similarities with other compounds used in tuberculosis treatment. Its pharmacological relevance stems from its role in the metabolism of isoniazid, influencing both therapeutic efficacy and potential toxicity.
The synthesis of acetylisoniazid occurs primarily through the metabolic conversion of isoniazid. The enzymatic reaction involves the following steps:
In laboratory settings, acetylisoniazid can also be synthesized through chemical methods that mimic this enzymatic process, although such methods are less common than studying its formation via metabolic pathways.
The molecular structure of acetylisoniazid can be described as follows:
This structure contributes to its pharmacological properties and its interaction with biological systems.
Acetylisoniazid participates in various chemical reactions, primarily as a metabolic intermediate:
These reactions are crucial for understanding both the therapeutic effects and potential toxicities associated with isoniazid treatment.
The mechanism of action of acetylisoniazid primarily relates to its role as a metabolite of isoniazid:
The effectiveness of acetylisoniazid as a therapeutic agent is influenced by genetic polymorphisms in NAT2, which affect individual metabolism rates.
Acetylisoniazid exhibits several notable physical and chemical properties:
These properties are essential for its handling in pharmaceutical formulations and clinical applications.
Acetylisoniazid has several scientific applications:
Structural Features: Acetylisoniazid (N-acetylisoniazid, AcINH) is a carbohydrazide derivative formed by the acetylation of the hydrazine moiety of isoniazid (isonicotinic acid hydrazide). Its molecular formula is C₈H₉N₃O₂, with a molecular weight of 179.18 g/mol. Structurally, it retains the pyridine ring of isoniazid but substitutes the terminal hydrazine hydrogen with an acetyl group (–COCH₃). This modification significantly alters its physicochemical and biological properties compared to the parent compound [8] [10].
Table 1: Structural Comparison of Isoniazid and Acetylisoniazid
Property | Isoniazid (INH) | Acetylisoniazid (AcINH) |
---|---|---|
Molecular Formula | C₆H₇N₃O | C₈H₉N₃O₂ |
Molecular Weight | 137.14 g/mol | 179.18 g/mol |
IUPAC Name | Pyridine-4-carbohydrazide | N'-acetylpyridine-4-carbohydrazide |
Key Functional Groups | Hydrazide (–CONHNH₂) | Acetylhydrazide (–CONHNHC(O)CH₃) |
Biosynthetic Pathways:
Figure: Biosynthetic Pathway of Acetylisoniazid
Isoniazid (INH) │ ├── Human (NAT2) → Acetylisoniazid (AcINH) → Hydrolysis → Isonicotinic acid (INA) + Acetylhydrazine (AcHZ) │ └── Bacterial (Rv2170) → AcINH → Detoxification → Loss of antitubercular activity
Pharmacokinetic Relevance: AcINH is the dominant metabolite of isoniazid in humans, with plasma concentrations directly influenced by NAT2 genotype. In rapid acetylators, >90% of an INH dose is acetylated within 2–4 hours, leading to lower systemic INH exposure. This metabolic shift impacts therapeutic efficacy, as AcINH does not inhibit mycobacterial cell wall synthesis [2] [3] [4].
Quantitative Analysis: LC-MS/MS studies reveal key pharmacokinetic parameters:
Table 2: Pharmacokinetic Parameters of AcINH vs. INH in Humans
Parameter | Acetylisoniazid | Isoniazid |
---|---|---|
Tₘₐₓ (hours) | 1.5–3.0 | 1.0–2.0 |
Cₘₐₓ (µg/mL) | 2.0–8.0 | 3.0–5.0 |
Half-life (hours) | 1.5–4.0 | 0.7–3.0* |
Primary Elimination | Urine (75–95%) | Urine (metabolites) |
*Half-life varies by acetylator status: 3 hours (slow), 0.7 hours (rapid) [4] [9].
Clinical Implications:
Physicochemical Profile:
Stability in Biological Matrices:
Table 3: Stability Parameters of Acetylisoniazid
Matrix | Storage Condition | Stability Duration | Key Degradation Products |
---|---|---|---|
Plasma | 25°C | ≤4 hours | INA, Acetylhydrazine |
Plasma | –80°C | ≥6 months | Minimal degradation |
Post-Extraction | 4°C (autosampler) | 24 hours | None significant |
Derivatized | 4°C (autosampler) | 18 hours | None significant |
Analytical Methods:
Impact of Temperature/pH:
Appendix: Compound Identifiers
Table 4: Database Identifiers for Acetylisoniazid
Identifier System | Value | |
---|---|---|
CAS Registry Number | 1078-38-2 | |
PubChem CID | 71602 | |
ChEBI ID | 7207 | |
Molecular Formula | C₈H₉N₃O₂ | |
IUPAC Name | N'‑acetylisoniazid | |
Synonyms | 2-Acetylhydrazide-4-pyridinecarboxylic acid; N-Acetyl isonicotinohydrazide | [6] [8] [10] |
CAS No.: 3484-68-2
CAS No.: 86687-37-8
CAS No.: 481-94-7
CAS No.: 51999-19-0
CAS No.:
CAS No.: 67584-42-3